molecular formula C8H6ClNO4S B6618442 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS No. 1785307-15-4

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Cat. No. B6618442
CAS RN: 1785307-15-4
M. Wt: 247.66 g/mol
InChI Key: ZGFSCIJIFWGMBK-UHFFFAOYSA-N
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Description

“2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C8H6ClNO4S . It has a molecular weight of 247.66 g/mol . The IUPAC name for this compound is 2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride .


Synthesis Analysis

The synthesis of 2-substituted 2,4-dihydro-1H-3,1-benzoxazines has been described in the literature . The process involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular structure of “2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” can be represented by the InChI string: InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) . The canonical SMILES representation is: C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 80.8 Ų and a complexity of 363 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound are 246.9706065 g/mol .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the study of “2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” could involve further exploration of its synthesis, characterization, and potential applications . The compound’s anticancer and antichagasic activities could also be areas of future research .

properties

IUPAC Name

2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSCIJIFWGMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

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